3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula and a molecular weight of 308.31 g/mol. It is classified as an impurity and is primarily used in pharmaceutical testing and research. The compound features a phenoxy group, an amino group, and a sulfonamide moiety, which contribute to its chemical reactivity and biological properties. Its structure can be represented by the following SMILES notation: Nc1cc(cc(c1Oc2ccccc2)S(=O)(=O)N)C(=O)O .
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (CAS RN: 28328-54-3) primarily finds application as a reference standard in scientific research. Reference standards are well-characterized and high-purity chemicals used to calibrate analytical instruments and compare the identity, purity, and quantity of other substances.
This specific compound serves as a reference standard for bumetanide, a loop diuretic medication commonly used to treat heart failure and high blood pressure []. The presence of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid in a sample can indicate the presence of bumetanide or its related impurities, aiding in quality control and safety assessments of the medication [].
While not extensively explored, the structure and properties of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid suggest potential research applications in various fields:
These reactions are essential for understanding its reactivity in synthetic pathways and biological interactions.
The biological activity of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid has not been extensively documented, but its structural components suggest potential pharmacological applications. Compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties. For instance, sulfonamide derivatives are known for their antibacterial effects, while phenoxy compounds may have roles in modulating various biological pathways.
Several synthetic routes can be employed to produce 3-amino-4-phenoxy-5-sulfamoylbenzoic acid:
These methods allow for the production of the compound in sufficient purity for research and analytical purposes .
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is primarily utilized in:
Several compounds share structural similarities with 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Key Properties |
|---|---|---|
| Sulfamethoxazole | Sulfonamide with a methyl group | Antibacterial activity |
| Phenazopyridine | Pyridine ring with phenyl groups | Analgesic properties |
| Bumetanide | Related to loop diuretics | Diuretic effect |
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is unique due to its specific combination of an amino group, phenoxy linkage, and sulfonamide functionality, which may confer distinct biological activities compared to other similar compounds. Its role as an impurity in pharmaceutical formulations further emphasizes its relevance in drug development contexts .